Tetramethylammonium hexafluorophosphate

描述

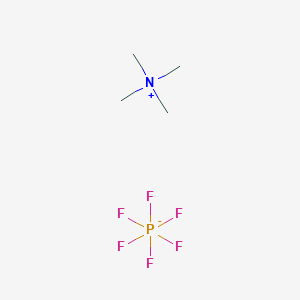

Structure

2D Structure

属性

IUPAC Name |

tetramethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.F6P/c1-5(2,3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKULDQWLXAKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204380 | |

| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

558-32-7 | |

| Record name | Tetramethylammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, tetramethyl-, hexafluorophosphate(1-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Methodologies for Tetramethylammonium Hexafluorophosphate Preparation

Detailed Reaction Pathways for Tetramethylammonium (B1211777) Hexafluorophosphate (B91526) Synthesis

The synthesis of tetramethylammonium hexafluorophosphate predominantly relies on the principle of metathesis, also known as a double displacement reaction. This involves the exchange of ions between two reacting salt species, leading to the formation of the desired product, which often precipitates from the reaction mixture due to its lower solubility.

A common and effective method for the synthesis of this compound involves the reaction of a tetramethylammonium halide, such as tetramethylammonium bromide or chloride, with a source of the hexafluorophosphate anion. A typical procedure involves the reaction of tetramethylammonium bromide with a hexafluorophosphate salt, such as potassium hexafluorophosphate, in a suitable solvent system.

(CH₃)₄N⁺X⁻ + M⁺PF₆⁻ → (CH₃)₄N⁺PF₆⁻ + M⁺X⁻

Where X⁻ is a halide (e.g., Br⁻, Cl⁻) and M⁺ is a cation from the hexafluorophosphate salt (e.g., K⁺, NH₄⁺). The success of this reaction is often driven by the precipitation of the inorganic halide salt (M⁺X⁻) or the preferential solubility of the desired product in a specific solvent phase.

Anion exchange is the fundamental principle underpinning the metathesis reactions described. It involves the swapping of the anionic component of the tetramethylammonium salt with the hexafluorophosphate anion. This process can be facilitated in solution, as described above, or by using solid-phase anion exchange resins.

In a typical anion exchange process for ammonium (B1175870) salts, a precursor salt is passed through a column packed with an anion exchange resin that has been pre-loaded with the desired anion (in this case, PF₆⁻). vt.edu The halide anion from the tetramethylammonium salt is exchanged for the hexafluorophosphate anion on the resin, and the desired product is eluted from the column. This method can offer a high degree of purity as unreacted starting materials and by-products can be effectively separated.

The efficiency of the anion exchange is dependent on several factors, including the relative affinities of the competing anions for the resin, the concentration of the solutions, and the flow rate through the column.

Purification Techniques and Advanced Methodologies

The purification of this compound is a critical step to remove unreacted starting materials, by-products, and solvent residues. The required purity level is often dictated by the intended application, with electrochemical applications demanding very high purity.

The most common method for the purification of quaternary ammonium hexafluorophosphates is recrystallization. chemicalbook.com This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For tetrabutylammonium (B224687) hexafluorophosphate, recrystallization from ethanol (B145695) or a mixture of ethanol and water is a common practice. chemicalbook.com The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving the impurities in the solution. The process can be repeated to achieve higher purity.

| Purification Technique | Description | Typical Solvents/Conditions |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Ethanol/Water mixtures. chemicalbook.com |

| Washing | Washing the isolated solid with a solvent in which the impurities are soluble but the product is not. | Deionized water (to remove inorganic salts), Diethyl ether (to remove non-polar impurities). |

| Drying under Vacuum | Removing residual solvent and moisture from the purified product. | Elevated temperature (e.g., 70-80 °C) under vacuum. chemicalbook.comchemicalbook.com |

| Dispersion/Suspension Washing | Dispersing the salt in an organic solvent to form a suspension, allowing soluble impurities to be washed away. google.com | Acetone, followed by washing with an alcohol like 2-propanol. google.com |

More advanced purification methodologies can also be employed. One such method involves dispersing the quaternary alkyl ammonium salt in an organic solvent to form a suspension. google.com Impurities that are soluble in the organic solvent are washed away, and the purified solid salt can be recovered by filtration. google.com This can be followed by washing with an alcohol solvent. google.com For applications requiring extremely low water content, such as in electrolytes for batteries, drying the purified salt under high vacuum at an elevated temperature for an extended period is a crucial final step. chemicalbook.com

Recrystallization Protocols

Recrystallization is a critical step in obtaining this compound of high purity, essential for applications like electrochemistry where impurities can significantly affect results. The choice of solvent is paramount and is determined by the solubility of the salt at different temperatures.

For this compound, a standard and effective method involves the use of boiling water. A specific protocol involves dissolving the salt in boiling water and allowing it to cool, which results in the formation of purified crystals. For instance, 0.63 grams of the salt can be recrystallized from 76 mL of boiling water to yield 0.45 grams of pure product after drying.

While water is a primary solvent, protocols for analogous tetraalkylammonium hexafluorophosphate salts, such as Tetrabutylammonium hexafluorophosphate (TBAHFP), often employ alcohol-water mixtures or absolute ethanol. These alternative solvents can be advantageous in tailoring the polarity of the solvent system to exclude specific impurities. Common practice for these related compounds includes multiple recrystallization steps to achieve the desired purity. For example, TBAHFP is often recrystallized from a 3:1 (v/v) mixture of ethanol and water. The addition of water to the ethanol solution decreases the solubility of the salt, thereby increasing the yield of the recrystallized product.

The table below summarizes various recrystallization parameters found in the literature for tetraalkylammonium hexafluorophosphate salts.

| Compound | Solvent System | Temperature | Notes |

| This compound | Water | Boiling | A standard method for purification. |

| Tetrabutylammonium hexafluorophosphate | Ethanol/Water (3:1 v/v) | Saturated solution is cooled | Addition of water increases the yield. |

| Tetrabutylammonium hexafluorophosphate | Absolute Ethanol | Not specified | Used for achieving high purity for electrochemical applications. |

Drying Procedures for Anhydrous Conditions

Achieving anhydrous conditions is critical, as the presence of water can be detrimental in many applications of this compound, particularly in nonaqueous electrochemistry. Following recrystallization, rigorous drying procedures are implemented to remove residual solvent and absorbed moisture.

A straightforward method for drying this compound is heating it at 100°C. However, for more stringent anhydrous requirements, vacuum drying is the preferred method. This technique lowers the boiling point of the solvent, facilitating its removal at a lower temperature and reducing the risk of thermal decomposition.

Protocols for the analogous Tetrabutylammonium hexafluorophosphate provide insight into common laboratory practices. These include drying the recrystallized salt under vacuum at temperatures ranging from 80°C to 100°C for extended periods, typically between 18 to 48 hours. The specific duration and temperature depend on the scale of the preparation and the desired level of dryness.

Below is a data table outlining various drying procedures.

| Compound | Drying Method | Temperature | Duration |

| This compound | Oven Drying | 100°C | Not specified |

| Tetrabutylammonium hexafluorophosphate | Vacuum Drying | 80°C | 18 hours |

| Tetrabutylammonium hexafluorophosphate | Vacuum Drying | 100°C | 48 hours |

| Tetrabutylammonium hexafluorophosphate | Vacuum Drying | Not specified | 2 days |

Emerging Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of this compound typically involves a salt metathesis or ion exchange reaction. This process generally consists of reacting a tetramethylammonium halide, such as tetramethylammonium bromide or chloride, with a hexafluorophosphate salt like ammonium or potassium hexafluorophosphate in a suitable solvent.

While effective, this standard route often employs solvents such as dichloromethane, which are associated with health and environmental concerns. The growing emphasis on sustainable chemical practices has spurred interest in developing greener synthetic alternatives.

Emerging green chemistry approaches focus on several key areas:

Use of Greener Solvents: A primary goal is to replace hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and since the reactants are often water-soluble, performing the metathesis reaction in an aqueous medium is a viable approach. Other less hazardous solvents that could be explored include acetone, ethyl acetate, and 2-methyltetrahydrofuran.

Ion Exchange Chromatography: Another approach that aligns with green chemistry principles is the use of ion-exchange resins. In this method, a solution of a tetramethylammonium salt (e.g., chloride) is passed through an anion-exchange column loaded with the hexafluorophosphate anion. This can minimize the use of organic solvents and simplify the purification process, as the desired product is eluted from the column.

While specific, novel synthetic routes for this compound are not widely published, the application of established green chemistry principles to the existing synthesis framework represents a significant and emerging area of development. The focus remains on making the production of this important chemical compound more sustainable and environmentally friendly.

Spectroscopic and Structural Elucidation of Tetramethylammonium Hexafluorophosphate

The detailed characterization of tetramethylammonium (B1211777) hexafluorophosphate (B91526) relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Raman and FT-IR) are particularly powerful in revealing the intricate dynamics of both the tetramethylammonium (TMA) cation and the hexafluorophosphate (PF₆⁻) anion.

Electrochemical Behavior and Electrolyte Applications of Tetramethylammonium Hexafluorophosphate

Fundamental Electrochemical Properties

Tetramethylammonium (B1211777) hexafluorophosphate (B91526) (TMAHP), with the chemical formula [N(CH₃)₄]⁺[PF₆]⁻, is a quaternary ammonium (B1175870) salt recognized for its utility as a supporting electrolyte in non-aqueous electrochemistry. Its electrochemical behavior is defined by the properties of its small, symmetrical tetramethylammonium (TMA⁺) cation and the electrochemically stable hexafluorophosphate (PF₆⁻) anion.

Ionic Conductivity and Its Dependence on Concentration and Temperature

The ionic conductivity of an electrolyte solution is a measure of its ability to conduct electricity, which is fundamentally dependent on the concentration of ions, their mobility, and the temperature of the system. For TMAHP, as with other salts, conductivity generally increases with concentration up to a certain point, after which ion-pairing effects can lead to a decrease in molar conductivity.

Temperature has a significant effect on ionic conductivity. Increasing the temperature of a TMAHP solution reduces the viscosity of the solvent and increases the kinetic energy of the ions, leading to greater ionic mobility and, consequently, higher conductivity. This relationship typically follows the Arrhenius equation, where conductivity is exponentially dependent on the inverse of the absolute temperature. The activation energy for conduction is related to the energy barrier that ions must overcome to move through the solvent. In many systems, the temperature dependence of conductivity follows the Vogel-Tamman-Fulcher equation, particularly in polymer or gel electrolytes. rsc.orgresearchgate.net

| Parameter | Effect on Ionic Conductivity | Primary Reason |

|---|---|---|

| Concentration (increasing from low values) | Increases | Greater number of charge carriers per unit volume. |

| Concentration (increasing at high values) | Decreases (Molar Conductivity) | Increased ion-pairing and solution viscosity. |

| Temperature (increasing) | Increases | Decreased solvent viscosity and increased ion mobility. rdd.edu.iq |

Electrochemical Stability Window in Non-Aqueous Solvents

A key advantage of TMAHP as a supporting electrolyte is its wide electrochemical stability window, particularly in polar aprotic solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). The electrochemical window is the potential range within which the electrolyte itself is not oxidized or reduced at the working electrode. The stability of TMAHP is imparted by both its cation and anion. The TMA⁺ cation is electrochemically robust, and the hexafluorophosphate anion is known to be very resistant to oxidation. Electrolytes based on the PF₆⁻ anion are often stable up to high potentials, for instance, NaPF₆ has been shown to be stable up to 4.5 V vs. Na/Na⁺ in certain systems. rsc.org This wide potential window makes TMAHP suitable for studying a broad range of redox processes without interference from the electrolyte's decomposition.

Comparison of TMAHP with Other Supporting Electrolytes (e.g., Bu₄NPF₆)

The properties of a supporting electrolyte are significantly influenced by the size and structure of its constituent ions. A comparison between Tetramethylammonium hexafluorophosphate (TMAHP) and Tetrabutylammonium (B224687) hexafluorophosphate (Bu₄NPF₆ or TBAHFP) highlights the critical role of the cation.

The size of the cation influences conductivity through two primary mechanisms: ionic mobility and solvation. quora.com

Ionic Mobility : In principle, smaller ions are expected to move more quickly through a solution, leading to higher conductivity. The tetramethylammonium (TMA⁺) cation is significantly smaller than the tetrabutylammonium (Bu₄N⁺) cation.

Solvation : In solution, ions are surrounded by a shell of solvent molecules. Smaller ions often have a higher charge density, leading to stronger interactions with the solvent and a larger, more tightly bound solvation shell. This larger effective "Stokes radius" can decrease the ion's mobility, counteracting the effect of its smaller crystallographic radius. quora.com

Background currents in voltammetry arise from non-faradaic processes like double-layer charging and from trace impurities. The nature of the supporting electrolyte cation can influence this. A smaller cation like TMA⁺ may allow for a more compact electrical double layer at the electrode surface compared to the bulkier Bu₄N⁺ cation, which could subtly alter the capacitive background current.

The choice of supporting electrolyte can cause shifts in the observed peak potentials of a redox-active species. These shifts can be attributed to several factors:

Ion-Pairing : If the electrolyte cation forms an ion pair with the charged redox species generated at the electrode, it can stabilize that species, making the electron transfer more or less favorable. This stabilization can shift the formal potential of the redox couple.

Double-Layer Effects : The structure of the electrical double layer at the electrode-solution interface is dictated by the ions present. The smaller TMA⁺ cation and the larger Bu₄N⁺ cation will organize differently at the electrode surface, altering the potential drop across the double layer. This can change the effective potential experienced by the analyte, thereby shifting the observed peak potential. mdpi.com

Mass Transport : In cases of high current or high scan rates, insufficient mass transport of the analyte to the electrode can cause a potential shift. researchgate.net The viscosity of the electrolyte solution, which is influenced by the supporting electrolyte, can play a role in the diffusion rates.

| Property | This compound (TMAHP) | Tetrabutylammonium Hexafluorophosphate (Bu₄NPF₆) |

|---|---|---|

| Cation | Tetramethylammonium (TMA⁺) | Tetrabutylammonium (Bu₄N⁺) |

| Cation Size | Smaller | Larger |

| Expected Mobility (unsolvated) | Higher | Lower |

| Solvation Shell Effects | Can have a larger effective radius in solution due to higher charge density. | Lower charge density leads to weaker solvation. |

| Potential for Peak Shifts | Can differ from Bu₄NPF₆ due to distinct double-layer structure and ion-pairing effects. | A widely used standard; its effects are well-documented. basinc.comwikipedia.org |

Applications as Supporting Electrolyte in Advanced Electrochemical Systems

The specific properties of TMAHP make it a valuable supporting electrolyte or additive in modern electrochemical applications. One notable area is in energy storage, specifically in the development of lithium-metal batteries. The growth of lithium dendrites during battery charging is a major safety concern and a cause of performance degradation. Research has shown that using tetraalkylammonium salts like TMAHP as additives in the electrolyte can help regulate the deposition of lithium metal. The TMA⁺ cations are thought to create an electrostatic shield at the electrode surface, which suppresses the formation of sharp dendrites and encourages smoother, more uniform lithium plating. mdpi.com This application leverages the electrochemical stability of TMAHP, ensuring it does not interfere with the primary battery chemistry while providing a crucial stabilizing function. mdpi.com

Role in Suppressing Electrode Polarization

Electrode polarization, an effect that can impede the efficiency of an electrochemical cell, is often caused by slow reaction kinetics or limitations in mass transport at the electrode surface. TMAPF₆ has been shown to play a role in mitigating this issue, particularly in the context of lithium metal deposition.

Research suggests that TMAPF₆ can have a positive effect on the polarization profile in certain electrolytes. This is attributed to an electrostatic shielding effect. The tetramethylammonium cations ((CH₃)₄N⁺) can accumulate near protrusions or "hot spots" on the electrode surface where an electric field might concentrate. This shield of positive charge repels incoming metal ions (like Li⁺), encouraging them to deposit on smoother, flatter areas of the electrode. This action helps to maintain a more uniform current distribution across the electrode surface, thereby reducing polarization and promoting more stable and even metal plating.

Electrolyte Formulations for Energy Storage Devices

The unique electrochemical properties of TMAPF₆ make it a valuable component in advanced electrolyte formulations for energy storage devices, particularly for next-generation batteries that utilize lithium metal anodes.

Lithium-Ion Batteries and Lithium-Metal Batteries

In the quest to develop batteries with higher energy density than conventional lithium-ion batteries, researchers are revisiting the use of lithium metal as the anode. However, lithium metal is highly reactive and prone to forming dendrites—needle-like structures that can cause short circuits and battery failure. TMAPF₆ has been investigated as an electrolyte additive in carbonate-based electrolytes to address these challenges.

| Performance Metric | Effect of TMAPF₆ Addition | Underlying Mechanism |

|---|---|---|

| Ionic Conductivity | Increase | Introduction of additional mobile charge carriers ((CH₃)₄N⁺ and PF₆⁻) into the electrolyte. |

| Charge-Discharge Rates | Improvement | Enhanced ionic conductivity allows for faster Li⁺ transport, supporting higher currents. |

| Cycle Stability | Improvement | Suppression of dendrite formation and stabilization of the SEI layer reduce degradation over cycles. |

One of the most significant contributions of TMAPF₆ as an additive in lithium-metal batteries is its ability to suppress the formation and growth of lithium dendrites. This function is primarily achieved through the "electrostatic shielding" mechanism. researchgate.net

During the charging process, lithium ions move towards the anode to be plated as lithium metal. Any microscopic irregularities on the anode surface can lead to a higher local current density, initiating the growth of a dendrite. When TMAPF₆ is present in the electrolyte, the positively charged tetramethylammonium cations ((CH₃)₄N⁺) are drawn towards these nascent, high-curvature lithium protrusions. researchgate.net They form a positively charged shield around the tip of the dendrite. researchgate.netosti.gov

This electrostatic shield repels the incoming flux of lithium ions (Li⁺), redirecting them to deposit on the smoother, surrounding areas of the anode surface. researchgate.netosti.gov This process promotes a more uniform and dense deposition of lithium metal, effectively inhibiting the runaway growth of dendrites. researchgate.net

This uniform deposition is crucial for the formation of a stable and robust Solid-Electrolyte Interphase (SEI). The SEI is a passivation layer that forms on the anode surface from the decomposition of electrolyte components. A stable SEI is essential as it prevents further electrolyte decomposition and ensures the efficient transport of lithium ions while blocking electrons. By preventing dendrite growth, which can crack and rupture the SEI, TMAPF₆ contributes to maintaining the integrity of this critical protective layer, leading to improved safety and a longer cycle life for the battery. sci-hub.box

Fuel Cells and Supercapacitors

Charge Transport Mechanisms and Interfacial Phenomena

Electron and Ion Diffusion Coefficients in Solution and at Interfaces

Role in Modulating Charge Transport in Metal-Organic Frameworks (MOFs) and Conducting Polymers

The incorporation of guest molecules into the pores of Metal-Organic Frameworks (MOFs) is a strategy to modulate their properties, including charge transport. mdpi.comnih.govrsc.orgresearchgate.netnih.gov However, specific studies detailing the use of this compound as a guest molecule to modulate charge transport in MOFs are not prevalent in the available literature.

In the realm of conducting polymers, doping is a crucial process to increase their electrical conductivity. ijmra.us This process involves the introduction of a dopant that can either oxidize or reduce the polymer backbone, creating charge carriers. While various dopants are used for conducting polymers, the specific use of this compound as a dopant and its effect on the charge transport properties of conducting polymers is not extensively detailed in the provided search results. The choice of dopant can significantly influence the morphology, conjugation, doping degree, and ultimately the conductivity of the resulting polymer film. frontiersin.org

Investigation of Solvation Dynamics and Ion Association

The behavior of ions in solution is governed by their interactions with solvent molecules (solvation) and with other ions (ion association). Nuclear Magnetic Resonance (NMR) studies have been employed to investigate the molecular dynamics of solid this compound. nih.gov These studies provide insights into the reorientations of the methyl and tetramethylammonium groups, as well as the hexafluorophosphate group. nih.gov

In solution, the solvation of the tetramethylammonium cation (Me₄N⁺) has been studied in water-acetonitrile mixtures with chloride as the counter-ion. nih.gov These studies revealed that even in mixtures with high water content, the tetramethylammonium cation is preferentially solvated by acetonitrile molecules. nih.gov This is attributed to a strong electrostatic interaction between the cation and acetonitrile, while its interaction with water is mainly dispersive, indicating hydrophobic-like behavior. nih.gov

Ion association, the formation of ion pairs in solution, is influenced by the dielectric constant of the solvent. For a related compound, n-tetrabutylammonium hexafluorophosphate, slight ionic association was observed in solvents with a dielectric constant greater than 16, while the association was more significant in a solvent with a low dielectric constant like tetrahydrofuran (B95107) (ε = 7.5). researchgate.net The formation of ion pairs can influence the conductivity and other transport properties of the electrolyte solution. researchgate.net For instance, in a 0.1 M solution of n-tetrabutylammonium hexafluorophosphate in dichloromethane, it is estimated that only 7.7% of the ions are free. researchgate.net

The table below summarizes data on the association constants for n-tetrabutylammonium hexafluorophosphate in various solvents, which can provide an indication of the expected behavior for this compound.

Table 1: Association Constants (K_A) for n-Tetrabutylammonium Hexafluorophosphate in Various Solvents at 298.15 K

| Solvent | Dielectric Constant (ε) | Association Constant (K_A) |

|---|---|---|

| Tetrahydrofuran (THF) | 7.5 | Significant Association |

| Other solvents | > 16 | Slight Association |

Data derived from studies on n-tetrabutylammonium hexafluorophosphate. researchgate.net

Theoretical and Computational Studies of Tetramethylammonium Hexafluorophosphate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and interaction energetics of molecular systems. researchgate.net DFT has become a fundamental tool for computational chemists and materials scientists in determining the electronic structure of molecules and solids. arxiv.org These methods solve approximations of the Schrödinger equation to predict a wide range of molecular properties from first principles. lsu.edu

DFT calculations are a powerful approach for studying the structures and energetic properties of compounds. nih.gov By optimizing the molecular geometry, these calculations can find the minimum energy structures on the potential energy surface, which represent the equilibrium state of the molecule. lsu.edu For tetramethylammonium (B1211777) hexafluorophosphate (B91526), this involves determining the most stable arrangement of the tetramethylammonium (TMA⁺) cation and the hexafluorophosphate (PF₆⁻) anion.

Key electronic and energetic properties that can be predicted include:

Molecular Orbitals: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the compound. nih.gov

Electrostatic Potential: The electrostatic potential surface illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions. nih.gov

Thermochemical Data: DFT can be used to compute thermochemical properties such as the enthalpy of formation, Gibbs free energy, and heat capacity, which are essential for understanding the compound's stability and reaction thermodynamics. lsu.edunih.gov

The table below summarizes key energetic properties that can be determined for an ion pair like tetramethylammonium hexafluorophosphate using DFT calculations.

| Property | Description |

|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state at 0 K. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating electronic excitability and chemical stability. nih.gov |

| Ionization Potential | The energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. researchgate.net |

DFT is a valuable tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.netarxiv.org This allows for the determination of reaction pathways and the calculation of activation energies, providing insight into reaction kinetics. mdpi.com

For this compound, DFT can be used to:

Model Dissociation and Association: Elucidate the energetic barriers associated with the separation of the TMA⁺ and PF₆⁻ ions in different solvent environments.

Investigate Decomposition Pathways: Study the potential thermal decomposition mechanisms of the cation or anion by identifying the lowest-energy transition states for bond breaking.

Analyze Interactions with Other Molecules: DFT calculations can model the interactions between the ion pair and solvent molecules or other chemical species. rsc.org For example, in a study of a different ionic liquid, DFT was used to show how hydrogen bonds form between the cation and anion. researchgate.net The calculations can identify the nature of these interactions (e.g., electrostatic, hydrogen bonding) and their relative strengths.

The interaction energy between the cation and anion is a crucial factor determining the physical and chemical properties of an ionic compound. nsf.gov DFT calculations can precisely quantify this ion-pairing strength by comparing the energy of the optimized ion pair to the sum of the energies of the individual, isolated ions.

In a DFT study on the ionic liquid 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIM]⁺[PF₆]⁻), the interaction energy between the cation and anion was calculated to be -314.44 kJ·mol⁻¹ after corrections, indicating a strong electrostatic attraction. researchgate.net Similar calculations for this compound would provide a quantitative measure of its ion-pairing energy. Furthermore, Natural Bond Orbital (NBO) analysis can be performed on the DFT results to investigate the charge distribution and charge transfer between the cation and anion, offering a deeper understanding of the bonding characteristics. researchgate.net

The table below illustrates the typical contributions to the interaction energy between a cation and an anion as determined by computational methods.

| Interaction Component | Description |

|---|---|

| Electrostatic Interaction | The dominant attractive force between the positively charged TMA⁺ cation and the negatively charged PF₆⁻ anion. |

| van der Waals Interaction | Includes dispersion forces and short-range repulsion between the electron clouds of the ions. nsf.gov |

| Polarization | Distortion of the electron cloud of one ion due to the electric field of the other, leading to an induced dipole moment. |

| Charge Transfer | Minor transfer of electron density from the anion to the cation, providing a small covalent character to the interaction. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over time, providing a high-resolution view of dynamic processes. nih.gov This technique is well-suited for studying the behavior of large systems, such as an ionic compound in a solvent, over timescales from picoseconds to microseconds.

MD simulations can effectively capture the complex internal motions within the constituent ions of this compound. nih.gov Experimental NMR studies on this compound have indicated the presence of simultaneous reorientations of the methyl (CH₃) groups and the entire tetramethylammonium (TMA⁺) cation, as well as reorientation of the hexafluorophosphate (PF₆⁻) anion. researchgate.net

MD simulations can provide an atomistic model of these dynamics:

Cation and Anion Reorientation: Simulations can track the rotational motion of both the TMA⁺ and PF₆⁻ ions, calculating rotational correlation times to quantify the speed of their tumbling in the solid state or in solution.

Methyl Group Rotation: The internal rotation of the methyl groups on the TMA⁺ cation can be explicitly modeled. At very low temperatures, quantum effects such as rotational tunneling can become significant. While standard MD is classical, advanced techniques like path-integral molecular dynamics (PIMD) can be employed to accurately calculate tunneling splittings and investigate these quantum phenomena. pku.edu.cn

The types of motion that can be investigated with MD simulations are summarized below.

| Type of Motion | Description |

|---|---|

| TMA⁺ Cation Reorientation | Overall tumbling motion of the entire tetramethylammonium cation. researchgate.net |

| PF₆⁻ Anion Reorientation | Tumbling motion of the entire hexafluorophosphate anion. researchgate.net |

| Methyl Group Rotation | Internal rotation of the individual -CH₃ groups around the C-N bonds. researchgate.net |

| Librational Motion | Oscillatory or "rattling" motion of the ions within the cage formed by their neighbors. |

| Translational Diffusion | Movement of the center of mass of the ions, relevant for properties like conductivity and viscosity in the liquid state. nih.gov |

When dissolved in a solvent, the ions of this compound organize the surrounding solvent molecules into distinct solvation shells. MD simulations are an ideal tool for characterizing the three-dimensional structure and dynamics of these shells. mdpi.commdpi.com

By simulating the ions in a box of solvent molecules (e.g., water or acetonitrile), one can analyze:

Radial Distribution Functions (RDFs): An RDF quantifies the probability of finding a solvent atom at a certain distance from an atom on the ion. nsf.gov The location of peaks in the RDF corresponds to the distances of the solvation shells. A high first peak in the cation-anion RDF suggests strong interactions. nsf.gov

Coordination Numbers: By integrating the first peak of the RDF, the average number of solvent molecules in the first solvation shell can be calculated.

Solvent Orientation: MD simulations can reveal the preferential orientation of polar solvent molecules in the electric field of the cation and anion. For instance, the oxygen atom of water molecules would tend to orient towards the TMA⁺ cation, while the hydrogen atoms would orient towards the PF₆⁻ anion.

Spatial Distribution Functions (SDFs): SDFs provide a 3D map of the solvent density around the ions, offering a more detailed picture of the solvation structure than RDFs alone. nih.gov

Thermodynamic Modeling of Solutions and Phase Behavior

The thermodynamic properties and phase behavior of this compound ([N(CH₃)₄][PF₆]) have been a subject of scientific investigation, particularly concerning its solid-state transitions and behavior in solution. Understanding these characteristics is crucial for its application in various fields, including as an electrolyte in electrochemical devices.

Studies on the solid state of this compound have revealed complex phase behavior as a function of temperature. X-ray diffractogram analyses have shown that at room temperature, the compound exists in a specific crystalline phase. However, upon cooling, it undergoes a phase transition. Research indicates the appearance of a new phase coexisting with the room temperature phase in the temperature range of 160–220 K. Below 150 K, the new phase, which is indexed by a hexagonal unit cell, becomes stable, and its peak intensities in the diffractogram remain constant. Above 220 K, only the room temperature phase is observed to be stable. This temperature-dependent phase coexistence is a key thermodynamic characteristic of the compound. researchgate.net

While comprehensive thermodynamic models for this compound in a wide range of solvents are not extensively detailed in publicly available literature, the behavior of similar quaternary ammonium (B1175870) and phosphonium hexafluorophosphate salts in solution provides valuable insights. For instance, studies on related compounds like tetraethylammonium (B1195904) hexafluorophosphate in aqueous solutions have been conducted to understand their effects on the phase equilibrium of other substances, such as CO₂ hydrates. These studies model the thermodynamic inhibition effects, where the nature of the cation and anion influences the phase equilibrium temperature. This type of modeling helps in predicting how salts like this compound would behave in solution and affect the thermodynamic properties of the system.

The association of ions in solution is another critical aspect of thermodynamic modeling. For analogous compounds like tetrabutylammonium (B224687) hexafluorophosphate, electrical conductance measurements in various organic solvents have been used to determine parameters such as the association constant (Kₐ). This constant quantifies the extent of ion pair formation in solution, which is a fundamental thermodynamic property influencing the solution's conductivity and other characteristics.

The table below summarizes the observed phase transitions for solid this compound.

| Temperature Range | Observed Phases | Crystal System of New Phase |

| > 220 K | Room Temperature Phase | - |

| 160 K - 220 K | Coexistence of Room Temperature Phase and New Phase | Hexagonal |

| < 150 K | Stable New Phase | Hexagonal |

Computational Approaches to Interfacial Phenomena

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of this compound at interfaces, such as those between an electrode and an electrolyte solution. These simulations provide atomic-level insights into the structure and dynamics of the interfacial region, which are critical for understanding electrochemical processes.

A typical computational study of the interface involving this compound would employ MD simulations to model the system. This involves defining a simulation box containing the electrode surface (e.g., graphite or a metal), the electrolyte solution (comprising the tetramethylammonium cations, hexafluorophosphate anions, and solvent molecules), and applying appropriate boundary conditions.

The accuracy of these simulations heavily relies on the choice of force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For organic ions like tetramethylammonium and hexafluorophosphate, generalized force fields such as the General Amber Force Field (GAFF) are often employed, in conjunction with specific water models (e.g., TIP3P or SPC/E) if the solvent is aqueous.

Key interfacial phenomena that can be investigated using these computational approaches include:

Electric Double Layer (EDL) Structure: MD simulations can reveal the detailed arrangement of ions and solvent molecules at the electrode surface under an applied potential. This includes the formation of distinct layers, the orientation of the tetramethylammonium cations, and the distribution of the hexafluorophosphate anions.

Ion Adsorption and Dynamics: The simulations can quantify the extent of ion adsorption onto the electrode surface and calculate dynamic properties such as the diffusion coefficients of the ions within the interfacial region. The mean squared displacement (MSD) of ions is often analyzed to understand their mobility near the interface compared to the bulk solution.

Differential Capacitance: By simulating the response of the EDL to changes in electrode potential, the differential capacitance of the interface can be calculated. This is a crucial parameter for evaluating the performance of energy storage devices like supercapacitors.

Interfacial Tension: Computational methods can also be used to predict the interfacial tension between the electrolyte solution and other phases, which is important for understanding wetting and other interfacial phenomena.

The table below outlines the typical components and parameters used in a molecular dynamics simulation to study the interfacial behavior of this compound.

| Simulation Component | Description/Example |

| Simulation Software | LAMMPS, GROMACS, AMBER |

| Force Field | General Amber Force Field (GAFF) for ions, specific models for electrode materials |

| Water Model (if applicable) | TIP3P, SPC/E |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) |

| Analysis Metrics | Density profiles, radial distribution functions, mean squared displacement (MSD), differential capacitance |

These computational approaches provide a molecular-level understanding that complements experimental studies and aids in the rational design of electrochemical systems utilizing this compound.

Environmental and Safety Considerations in Tetramethylammonium Hexafluorophosphate Research

Decomposition Pathways and Products under Various Conditions

Tetramethylammonium (B1211777) hexafluorophosphate (B91526) can decompose under specific conditions, such as in the presence of water or at elevated temperatures, leading to the formation of various, potentially hazardous products.

The hexafluorophosphate ([PF₆]⁻) anion is susceptible to hydrolysis, particularly in aqueous solutions. While generally stable at neutral pH and moderate temperatures, the rate of hydrolysis increases significantly under acidic conditions or at elevated temperatures. researchgate.netacs.org The process involves the stepwise substitution of fluoride (B91410) ions with hydroxyl groups from water.

The hydrolysis of the [PF₆]⁻ anion is a multi-step process that can be initiated by the protonation of a fluorine atom, followed by the elimination of hydrogen fluoride (HF). researchgate.net This leads to the formation of several phosphorus- and fluorine-containing species. Studies on various hexafluorophosphate salts have identified the primary hydrolysis products. acs.org

Key Hydrolysis Products of the Hexafluorophosphate Anion

| Product Name | Chemical Formula | Notes |

|---|---|---|

| Hydrogen Fluoride | HF | A toxic and corrosive gas/acid. researchgate.net |

| Fluoride Ion | F⁻ | The dissociated form of HF in water. acs.org |

| Difluorophosphate | [PO₂F₂]⁻ | An intermediate hydrolysis product. acs.orgboisestate.edu |

| Monofluorophosphate | [HPO₃F]⁻ | A further hydrolysis product. acs.org |

The tetramethylammonium ([N(CH₃)₄]⁺) cation is generally stable against hydrolysis but can be involved in degradation pathways in strongly alkaline environments through mechanisms like nucleophilic substitution. mdpi.com However, the primary concern for hydrolysis of the complete salt revolves around the anion.

Tetramethylammonium hexafluorophosphate is thermally stable at moderate temperatures, with a melting point reported to be above 300°C. researcher.life However, at elevated temperatures (typically >200°C), it undergoes decomposition, releasing toxic gases. nih.gov

Detailed studies on the thermal decomposition of the closely related compound, tetra-n-butylammonium hexafluorophosphate, provide insight into the likely decomposition pathways. scbt.comchempedia.info The decomposition involves the breakdown of both the cation and the anion. The tetramethylammonium cation is expected to decompose to produce trimethylamine (B31210), a flammable and toxic tertiary amine. The hexafluorophosphate anion decomposes to yield phosphorus pentafluoride (PF₅), a highly toxic and corrosive gas that readily fumes in moist air to form hydrofluoric acid and phosphoric acid. nih.govchempedia.info

Anticipated Thermal Decomposition Products

| Product Name | Chemical Formula | Hazard |

|---|---|---|

| Trimethylamine | (CH₃)₃N | Flammable, toxic, irritant |

| Phosphorus Pentafluoride | PF₅ | Highly toxic, corrosive gas nih.gov |

Environmental Fate and Degradation Studies

Specific environmental fate and degradation studies for this compound are limited in publicly available literature. fishersci.com Therefore, the environmental behavior is best inferred by examining its constituent ions: the tetramethylammonium cation and the hexafluorophosphate anion.

The tetramethylammonium (TMA) cation is a quaternary ammonium (B1175870) compound. Studies on similar TMA compounds, such as tetramethylammonium hydroxide (B78521) (TMAH), show that the cation is biodegradable under both aerobic and anaerobic conditions. nih.govnih.gov

Biodegradation: The primary biodegradation intermediates are trimethylamine (TMA) and methylamine (B109427) (MA). nih.gov Certain bacteria, including Mycobacterium sp. and Hypomicrobium sp., have been identified as potential TMA degraders. nih.gov

Mobility: As a salt, it is soluble in water, suggesting it would be mobile in aqueous and soil environments. wikipedia.org

Ecotoxicity: While biodegradable, high concentrations of TMA compounds can be toxic to aquatic organisms and may inhibit key microbial processes like nitrification in wastewater treatment systems. nih.govresearchgate.netnih.gov

The hexafluorophosphate ([PF₆]⁻) anion is an inorganic anion known for its chemical stability.

Persistence: The [PF₆]⁻ anion is generally resistant to biodegradation due to its inorganic nature and the strength of the phosphorus-fluorine bonds. It is considered a persistent environmental contaminant. wikipedia.org

Mobility: As a water-soluble anion, it is not expected to sorb strongly to soil or sediment particles, which are typically negatively charged. This suggests a high potential for mobility in groundwater and surface water. wikipedia.orgua.pt

Degradation: Its primary degradation pathway in the environment is the slow hydrolysis to fluoride and phosphate (B84403) ions, a process that is significantly accelerated by acidic conditions. acs.orgwikipedia.org

Summary of Environmental Fate for Constituent Ions

| Ion | Persistence | Mobility | Degradation Pathway |

|---|---|---|---|

| Tetramethylammonium ([N(CH₃)₄]⁺) | Low | High | Biodegradation to trimethylamine and methylamine. nih.gov |

Waste Management and Disposal Protocols in Research Settings

Proper waste management and disposal of this compound are critical to ensure laboratory safety and prevent environmental contamination. As a toxic solid, it must be managed as hazardous chemical waste in accordance with institutional guidelines and national regulations. fishersci.comnih.govwikipedia.org

Key Disposal Protocols:

Waste Identification and Classification: this compound is classified as a toxic solid (UN2811, Hazard Class 6.1). fishersci.comwikipedia.org All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

Segregation: Waste containing this compound should be segregated from other laboratory waste streams, particularly incompatible materials like strong oxidizing agents and aqueous waste, to prevent unintended reactions. fishersci.comfishersci.com

Containerization: Solid waste, including contaminated personal protective equipment (PPE), weighing papers, and reaction residues, must be collected in a dedicated, sealed, and properly labeled hazardous waste container that is compatible with the chemical. fishersci.comnih.gov

Minimization: Researchers should follow principles of green chemistry to minimize waste generation. This includes ordering the smallest quantity of the chemical necessary and reducing the scale of experiments whenever possible. nih.gov

Disposal: Disposal must be conducted through a licensed environmental services contractor. wikipedia.org On-site treatment or disposal, such as discarding in regular trash or dissolving and pouring down the drain, is strictly prohibited. fishersci.comfishersci.com The collected waste is typically sent to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration or other approved treatment methods.

Future Directions and Emerging Applications of Tetramethylammonium Hexafluorophosphate

Development of Next-Generation Electrolytes and Ionic Liquids

The quest for safer and more efficient energy storage systems is a major driver of research into new electrolyte materials. Tetramethylammonium (B1211777) hexafluorophosphate (B91526) is being investigated as a component in next-generation electrolytes and ionic liquids for applications such as high-energy-density batteries. researchgate.net Ionic liquids are valued for their wide temperature operating ranges, chemical stability, low volatility, and tunable physical properties like viscosity and conductivity. researchgate.net

In the context of non-aqueous redox flow batteries, for instance, related compounds like tetrabutylammonium (B224687) hexafluorophosphate have been used as supporting electrolytes. researchgate.net The choice of the cation and anion in an ionic liquid significantly influences its properties. For example, replacing a hexafluorophosphate anion with a tetrafluoroborate (B81430) anion can dramatically increase the solubility of the ionic liquid in water. nih.gov The properties of tetramethylammonium hexafluorophosphate make it a good supporting electrolyte for various electrochemical applications. chemicalbook.com

Advanced Catalytic Systems for Sustainable Chemistry

This compound is utilized as a solvent and electrolyte in chemical reactions, particularly in organic synthesis and catalysis. Its nature as an ionic liquid can enhance the solubility of reactants and stabilize reactive intermediates, thereby facilitating catalytic processes. The compound's electrochemical stability makes it a suitable medium for electrochemical reactions, which are a cornerstone of many sustainable chemical transformations.

The role of this compound in advanced catalytic systems is often as a supporting electrolyte, ensuring efficient charge transport during electrochemical processes. It has been used in the oxidation of cytochrome c in nonaqueous solvents, demonstrating its utility in facilitating electron transfer reactions. chemicalbook.com Future research will likely explore the use of this compound in a wider range of catalytic applications, including electrocatalysis and photocatalysis, to promote green and sustainable chemical synthesis.

Integration into Novel Functional Materials and Devices

A significant emerging application of this compound is in the field of perovskite solar cells (PSCs). Interface modification is a key strategy to improve the performance and stability of these devices, and this compound has been successfully employed for this purpose. researchgate.net

When used to modify the interface between the tin oxide (SnO2) electron transport layer and the perovskite absorber layer, this compound can passivate defects. The fluorine in the hexafluorophosphate anion can fill oxygen vacancies in the tin oxide, while the tetramethylammonium and hexafluorophosphate ions can fill cation and anion vacancies at the perovskite interface. researchgate.net This modification leads to a better energy level alignment, more efficient electron extraction, and consequently, a significant increase in power conversion efficiency and improved device stability. researchgate.net

The table below summarizes the impact of this compound (TMAPF6) modification on the performance of perovskite solar cells.

| Device Configuration | Power Conversion Efficiency (PCE) | Stability |

| Control (without TMAPF6) | 18.62% | Significant PCE drop over time |

| TMAPF6-modified | 20.92% | Only 15% PCE drop after 600 hours |

This data is based on a specific study and may vary depending on the exact fabrication process and materials used. researchgate.net

Future work in this area will likely involve further optimization of the interfacial modification process and the exploration of this compound in other types of electronic and optoelectronic devices.

Exploration of Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org In this context, host-guest chemistry describes the formation of complexes where one molecule (the host) encapsulates another (the guest). wikipedia.org

While direct research on this compound as a primary component in supramolecular assemblies is still emerging, its constituent ions can play a role in these complex systems. For example, the hexafluorophosphate anion has been studied in the context of anion binding in supramolecular structures. nih.gov Furthermore, tetramethylammonium ions have been shown to act as templates in the formation of supramolecular cages. In some instances, these ions can stabilize a tetrahedral cage structure through peripheral templation, allowing the cage to have an "empty" cavity to encapsulate other guest molecules. scribd.com

The principles of host-guest chemistry are crucial for developing molecular sensors, drug delivery systems, and new catalytic systems. Future research may explore the deliberate use of this compound in designing and controlling the assembly of complex supramolecular architectures.

Interdisciplinary Research Opportunities (e.g., Interface Modification in Perovskite Solar Cells)

The application of this compound in perovskite solar cells is a prime example of interdisciplinary research, combining materials science, chemistry, and physics. researchgate.net This work has demonstrated that modifying the interface between different layers in a solar cell can have a profound impact on its performance. researchgate.net

Further interdisciplinary opportunities exist in exploring the role of this compound in other areas. For instance, its properties as an ionic liquid could be leveraged in the development of new biomedical sensors or in advanced materials for carbon capture. The study of its molecular dynamics through techniques like nuclear magnetic resonance (NMR) spectroscopy provides fundamental insights that can inform its application in various fields. researchgate.netnih.gov

Future research will likely see this compound being investigated in a growing number of interdisciplinary projects, as scientists from different fields recognize its potential to address key challenges in their respective areas.

常见问题

Q. What are the standard handling and storage protocols for Tetramethylammonium hexafluorophosphate to ensure laboratory safety?

- Methodological Answer : this compound (Me₄NPF₆) is hygroscopic and sensitive to moisture. Store in a sealed, dry container under inert gas (e.g., argon) to prevent hydrolysis. Use desiccants in storage areas. Personal protective equipment (PPE) includes nitrile gloves (tested for chemical resistance per EN 374 standards), tightly sealed goggles, and lab coats. Avoid inhalation by working in fume hoods or well-ventilated areas. Incompatible with strong oxidizers; ensure segregated storage .

Q. How is this compound typically employed as a supporting electrolyte in electrochemical studies?

- Methodological Answer : Me₄NPF₆ is widely used in non-aqueous electrolytes (e.g., acetonitrile) for cyclic voltammetry (CV) and photoelectrochemical experiments due to its high solubility and low ion-pairing effects. A common concentration is 0.1 M in acetonitrile. For example, in photocurrent testing, Me₄NPF₆ minimizes electrode polarization, enabling stable current measurements .

Advanced Research Questions

Q. What methodological considerations are critical when using Me₄NPF₆ in cyclic voltammetry to minimize ion-pairing effects?

- Methodological Answer : Small cations like Me₄N⁺ can exhibit ion-pairing with redox-active species, distorting peak potentials. To mitigate this:

- Use lower electrolyte concentrations (e.g., 0.05–0.1 M) to reduce ionic strength.

- Compare results with bulkier electrolytes (e.g., Bu₄NPF₆) to assess ion-pairing contributions.

- Conduct variable-scan-rate experiments: Linear ΔEₚ (peak separation) vs. scan rate indicates reversible electron transfer free from ion-pairing artifacts .

Q. How can researchers reconcile discrepancies in glove material recommendations when handling Me₄NPF₆?

- Methodological Answer : Safety data sheets (SDS) often conflict on glove specifications due to varying test conditions. To resolve this:

- Prioritize gloves with documented resistance to fluorinated salts (e.g., Viton® or neoprene).

- Perform in-house penetration tests using ASTM F739 standards.

- Cross-reference SDS from multiple suppliers (e.g., Aladdin recommends EN 374-compliant gloves, while Strem Chemicals emphasizes material impermeability) .

Q. What strategies optimize Me₄NPF₆ concentration in electrochemical microflow reactors for efficient synthesis?

- Methodological Answer : In microflow reactors, high electrolyte concentrations increase viscosity, reducing flow efficiency. A balance is achieved by:

- Using 5–10 mol% Me₄NPF₆ (relative to substrate) to maintain conductivity without clogging.

- Pre-dissolving the electrolyte in anhydrous solvent (e.g., acetonitrile) to prevent precipitation.

- Monitoring current density to adjust flow rates dynamically, ensuring uniform mixing .

Q. How does Me₄NPF₆ compare to other electrolytes (e.g., Bu₄NPF₆) in suppressing background currents during voltammetry?

- Methodological Answer : Me₄NPF₆’s smaller cation size increases conductivity but may elevate background currents due to capacitive charging. Bu₄NPF₆, with larger cations, reduces double-layer capacitance, yielding cleaner baselines. For example, Bu₄NPF₆ at 0.065 M in acetonitrile showed 30% lower background noise than Me₄NPF₆ in O₂ reduction studies .

Data Contradiction Analysis

Q. Why do oxidation peak potentials vary when using Me₄NPF₆ vs. Bu₄NPF₆ in organometallic CV studies?

- Methodological Answer : Peak shifts (e.g., –0.53 V vs. Fc/Fc⁺ for Me₄NPF₆ vs. –0.36 V for Bu₄NPF₆) arise from differences in ion-pairing strength and solution resistance. Smaller cations (Me₄N⁺) stabilize charged intermediates, shifting peaks cathodically. To validate, measure uncompensated resistance (Rᵤ) and apply iR correction. Cross-calibrate with ferrocene internal standards .

Safety and Stability

Q. What decomposition products form when Me₄NPF₆ is exposed to moisture or high temperatures?

- Methodological Answer : Hydrolysis of Me₄NPF₆ generates HF and phosphoric acid derivatives, detectable via ¹⁹F NMR (δ –70 ppm for PF₆⁻ degradation products). Thermal decomposition (>200°C) releases toxic gases (e.g., PF₅). Use TGA-MS to profile decomposition pathways and ensure reactors are vented .

Experimental Design

Q. How to prepare Me₄NPF₆ solutions with minimal water content for air-sensitive electrochemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。